molecular formula C12H14BrNO B8400106 6-Bromo-2-propyl-3,4-dihydroisoquinolin-1(2H)-one

6-Bromo-2-propyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8400106
M. Wt: 268.15 g/mol
InChI Key: YZFZXYBKNOEFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-2-propyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H14BrNO/c1-2-6-14-7-5-9-8-10(13)3-4-11(9)12(14)15/h3-4,8H,2,5-7H2,1H3

InChI Key

YZFZXYBKNOEFQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% w/w suspension in oil) (1.17 mmol, 46.7 mg) was suspended in DMF (0.5 ml) under argon. The mixture was cooled to 0° C. before dropwise addition of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (1K2) (1.06 mmol, 240 mg) in DMF (1.5 ml) The reaction was stirred at 0° C. for 30 min before addition of 3-bromopropane (1K3) (1.592 mmol, 196 mg) in DMF (1 ml). Once addition was complete the reaction was allowed to warm to room temperature then heated at 60° C. for 4hrs. The reaction mixture was cooled, quenched with water and extracted three times with diethyl ether. The combined organics were washed with brine, dried (MgSO4) and evaporated to dryness. The residue was purified on silica eluting with 30-100% EtOAc/heptane to give 6-bromo-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (1K4) 202 mg (70.9%); 1H NMR (400 MHz, CDCl3) δ 7.94 (d, 1H) 7.47 (d, 1H) 7.33 (s, 1H) 3.54 (m, 4H) 2.96 (t, 2H) 1.65 (m, 2H) 0.96 (t, 3H).
Quantity
46.7 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
196 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

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